molecular formula C7H13NO4 B12171856 2,2,5-Trimethyl-5-nitro-1,3-dioxane CAS No. 4064-93-1

2,2,5-Trimethyl-5-nitro-1,3-dioxane

Cat. No.: B12171856
CAS No.: 4064-93-1
M. Wt: 175.18 g/mol
InChI Key: NDRKIYYXYJRZQA-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C7H13NO4 It is a derivative of dioxane, characterized by the presence of three methyl groups and a nitro group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-5-nitro-1,3-dioxane typically involves the nitration of 2,2,5-trimethyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,5-trimethyl-5-amino-1,3-dioxane.

    Reduction: Formation of 2,2,5-trimethyl-1,3-dioxane.

    Substitution: Formation of various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

1. Precursor in Dendritic Structures:
The compound serves as a precursor for dendritic polymers and structures. Research has shown that derivatives of 2,2,5-trimethyl-5-nitro-1,3-dioxane can be synthesized to create dendrimers with specific functionalities. These dendrimers have applications in drug delivery systems due to their ability to encapsulate therapeutic agents effectively .

2. Synthesis of Novel Compounds:
The compound is also utilized in the synthesis of various novel compounds through reactions such as esterification and amidation. For instance, it has been reported that this compound can react with different amines to form amides that exhibit biological activity .

Material Science

1. Polymerization:
In material science, this compound is involved in polymerization processes where it acts as a monomer or co-monomer. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved resistance to solvents and chemicals compared to traditional polymers .

2. Solvent Properties:
The compound has been explored for its solvent properties in various chemical reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for use in organic synthesis and extraction processes .

Biomedical Applications

1. Anticancer Activity:
Recent studies have highlighted the potential anticancer properties of derivatives of this compound. These derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and apoptosis induction . For example, compounds derived from this dioxane structure demonstrated IC50 values ranging from 3.5 to 8.7 μM against breast and lung cancer cell lines .

2. Drug Delivery Systems:
The unique structural attributes of this compound make it an attractive candidate for drug delivery applications. Its ability to form stable complexes with drugs enhances their solubility and bioavailability . Studies have indicated that formulations including this compound can improve the therapeutic index of anticancer drugs when administered in vivo .

Case Studies

Study Application Findings
Malkoch et al., 2002Dendrimer SynthesisDemonstrated successful synthesis of dendritic structures using derivatives of this compound as precursors .
Giesen et al., 2018Anticancer ActivityReported significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective growth inhibition .
Sigma-Aldrich ResearchPolymer PropertiesFound enhanced mechanical properties in polymers synthesized with this dioxane derivative compared to conventional materials .

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-5-nitro-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s effects are mediated through specific pathways involving oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Bromo-5-nitro-1,3-dioxane: Contains a bromine atom instead of methyl groups, leading to different chemical properties and reactivity.

    2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical behavior and applications.

Uniqueness

2,2,5-Trimethyl-5-nitro-1,3-dioxane is unique due to the presence of both nitro and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various chemical and biological applications.

Biological Activity

2,2,5-Trimethyl-5-nitro-1,3-dioxane is an organic compound characterized by its unique structure featuring a dioxane ring with methyl and nitro groups. This structural configuration imparts distinct chemical properties and potential biological activities. Research into this compound has revealed various interactions with biological systems, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C₇H₁₄N₁O₂. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups influences its reactivity and biological interactions. The compound can undergo several types of chemical reactions:

  • Oxidation : The nitro group can be reduced to form an amino group.
  • Reduction : Reduction can yield 2,2,5-trimethyl-1,3-dioxane.
  • Substitution : The nitro group can be substituted with various functional groups through nucleophilic substitution reactions .

The biological activity of this compound is primarily mediated through its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This interaction may lead to:

  • Oxidative stress modulation
  • Alteration of enzyme activity

Such effects suggest potential pharmacological implications worth exploring further in drug development contexts .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Cytotoxicity Studies

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cell lines. The nitro group’s ability to generate reactive oxygen species (ROS) could contribute to its cytotoxicity by inducing oxidative stress in cells .

Case Studies

Several case studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Nitrogen Compounds : Research highlighted the role of nitro groups in enhancing the reactivity of dioxanes in biological systems. Compounds with similar structures have been shown to interact with biomolecules leading to significant biological effects .
  • Antimicrobial Efficacy Analysis : A comparative study on antimicrobial agents demonstrated that dioxane derivatives could effectively inhibit microbial growth through mechanisms involving oxidative stress and enzyme inhibition .

Research Findings

Recent findings emphasize the need for further investigation into the biological mechanisms associated with this compound:

Study Focus Findings Implications
CytotoxicityInduces oxidative stress in cell linesPotential use in cancer therapy
Antimicrobial ActivityEffective against various pathogensDevelopment of new antimicrobial agents
Enzyme InteractionModulates enzyme activityInsights into drug design

Properties

CAS No.

4064-93-1

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2,2,5-trimethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C7H13NO4/c1-6(2)11-4-7(3,5-12-6)8(9)10/h4-5H2,1-3H3

InChI Key

NDRKIYYXYJRZQA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C)[N+](=O)[O-])C

Origin of Product

United States

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